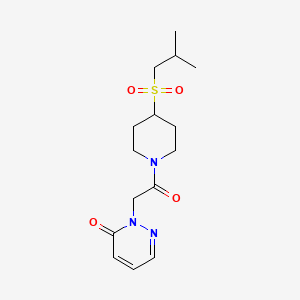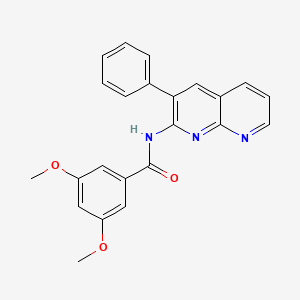
3,5-dimethoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1,8-naphthyridines, which is a core structure in the compound, has been a subject of considerable interest due to their diverse biological activities and photochemical properties . The synthesis often involves multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .Aplicaciones Científicas De Investigación
Anticancer Activity
One area of research involves the synthesis and evaluation of compounds for their anticancer properties. For example, the study of substituted 4-aminopiperidines and 3-aminopyrrolidines as potent melanin-concentrating hormone receptor 1 (MCH-R1) antagonists for obesity treatment shows structural modifications leading to high binding affinity to MCH receptor, which could be related to the anticancer potential of similar compounds (Kim et al., 2006). Additionally, the synthesis, characterization, and anticancer evaluation of benzimidazole derivatives show moderate activity against breast cancer cell lines, highlighting the therapeutic potential of structurally related compounds (Salahuddin et al., 2014).
Cognitive Enhancement and Neuroprotection
Studies on cognitive enhancing agents, such as 1-bicycloaryl-2-(omega-aminoalkoxy)ethanols, have demonstrated antiamnestic (AA) and antihypoxic (AH) activities, suggesting potential for neuroprotective applications (Ono et al., 1995). This indicates that similar compounds may offer benefits in enhancing cognitive functions and protecting against neuronal damage.
Chemotherapeutic Applications
The synthesis and evaluation of 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety have shown significant cytotoxic activity against various cancer cell lines. These compounds induce apoptosis and arrest the cell cycle, suggesting their potential as chemotherapeutic agents (Ravichandiran et al., 2019).
Mechanism Elucidation and Synthetic Applications
Research on the synthesis of benzo[c]phenanthridines and related compounds through intramolecular cyclization of enamides has contributed to understanding the mechanisms underlying the formation of these complex molecules. This knowledge is crucial for developing new synthetic routes and applications in medicinal chemistry (Sotomayor et al., 1994).
Antitubercular Agents
The ultrasound-assisted synthesis of benzamide derivatives has shown promising anti-tubercular activity, indicating the potential of such compounds in treating tuberculosis (Nimbalkar et al., 2018).
Direcciones Futuras
The future directions in the research of “3,5-dimethoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide” and similar compounds could involve the development of more ecofriendly, safe, and atom economical approaches for their synthesis . Additionally, their potential biological activities could be explored further .
Propiedades
IUPAC Name |
3,5-dimethoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c1-28-18-11-17(12-19(14-18)29-2)23(27)26-22-20(15-7-4-3-5-8-15)13-16-9-6-10-24-21(16)25-22/h3-14H,1-2H3,(H,24,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNCZEXWRHVTEQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=C(C=C3C=CC=NC3=N2)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

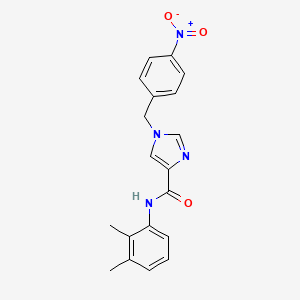
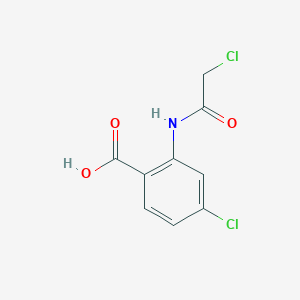
![4-Methyl-N1-[(1E)-phenylmethylene]-1H-imidazole-1,2-diamine](/img/structure/B2513612.png)
![1-[(4-Ethoxyphenyl)amino]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2513614.png)
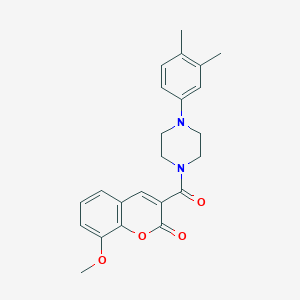
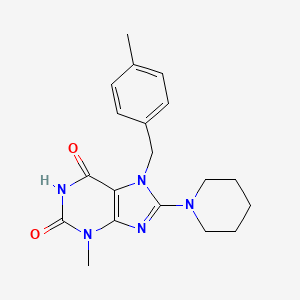
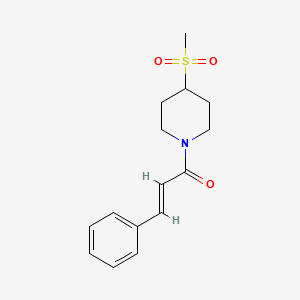
![N-(4-(1H-pyrazol-3-yl)phenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2513618.png)
![N'-[(2-hydroxynaphthalen-1-yl)methylidene]-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2513624.png)
![2-ethyl-1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2513626.png)
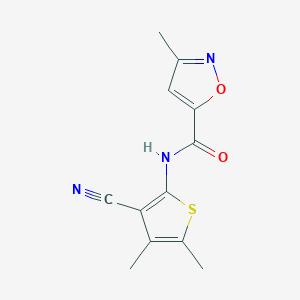
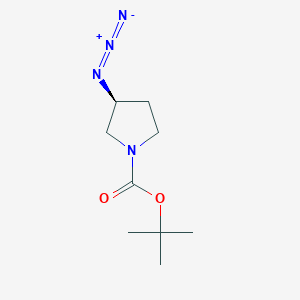
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2513630.png)
